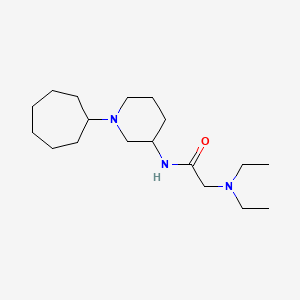
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone, also known as 2-HPBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine, and it has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is not fully understood, but it is thought to involve the formation of stable complexes with various metal ions. These complexes can then be analyzed using various spectroscopic techniques, allowing researchers to determine the concentration and identity of the metal ions in a given sample.
Biochemical and Physiological Effects:
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit potential anti-cancer and anti-inflammatory properties. It has also been shown to have a protective effect against oxidative stress, which is a major contributor to various diseases and aging.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in lab experiments is its ease of synthesis and availability. The compound is relatively easy to synthesize and can be obtained from various commercial sources. However, one of the limitations of using 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new derivatives with even more interesting properties. Another area of interest is the exploration of the compound's potential anti-cancer and anti-inflammatory properties, which could lead to the development of new therapeutic agents. Additionally, the use of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone in the detection and quantification of metal ions could be further explored, potentially leading to new methods for environmental monitoring and analysis.
Synthesis Methods
The synthesis of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone can be achieved through a simple reaction between 2-hydroxybenzaldehyde and 2-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone linkage between the two compounds, resulting in the formation of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone as a yellow crystalline solid.
Scientific Research Applications
2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields. One of the most significant applications of 2-hydroxybenzaldehyde (2-nitrophenyl)hydrazone is in the field of analytical chemistry, where it is used as a reagent for the detection and quantification of various metal ions. The compound has also been used in the synthesis of various organic compounds, and it has been found to exhibit potential anti-cancer and anti-inflammatory properties.
properties
IUPAC Name |
2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16(18)19/h1-9,15,17H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDJPWWKEQIHCB-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B6130175.png)
![4-[3-(3-pyridinyl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130181.png)


![N~2~-{4-[1-(dimethylamino)ethyl]benzyl}-D-alaninamide](/img/structure/B6130200.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid](/img/structure/B6130205.png)
![methyl 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoate](/img/structure/B6130210.png)
![1-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B6130215.png)
![2-[2-(benzylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6130229.png)
![3-fluoro-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6130241.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)

![1-[(4-biphenylyloxy)acetyl]-4-(3-chlorobenzoyl)piperazine](/img/structure/B6130281.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)